Loratadine Epoxide

Description

Properties

InChI |

InChI=1S/C22H23ClN2O3/c1-2-27-20(26)25-12-9-21(10-13-25)22(28-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-24-19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZBXSSTBLMSKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675995 |

Source

|

| Record name | Ethyl 8-chloro-5,6-dihydro-1''H-dispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189694-51-6 |

Source

|

| Record name | Ethyl 8-chloro-5,6-dihydro-1''H-dispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Loratadine Epoxide chemical structure and properties

This technical guide provides a comprehensive analysis of Loratadine Epoxide , a critical oxidative degradant and process impurity of the antihistamine Loratadine. Unlike common hydrolysis products (e.g., Loratadine Impurity B), this compound represents a specific oxidative transformation of the central ylidene bond, classifying it as a potential genotoxic impurity (PGI) due to the reactive oxirane moiety.

Chemical Structure, Formation Mechanism, and Analytical Characterization

Executive Summary

This compound (CAS 1189694-51-6) is a complex oxidative impurity formed during the synthesis or storage of Loratadine. Chemically, it results from the epoxidation of the tetrasubstituted exocyclic double bond connecting the tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine system to the piperidine ring.

For drug development professionals, this molecule presents two primary challenges:

-

Analytical Resolution: Its structural similarity to the parent drug requires high-resolution chromatography for separation.

-

Regulatory Toxicology: As an epoxide, it carries a structural alert for genotoxicity (DNA alkylation potential) under ICH M7 guidelines, necessitating rigorous control strategies below the Threshold of Toxicological Concern (TTC).

Chemical Identity & Structural Properties[1][2][3]

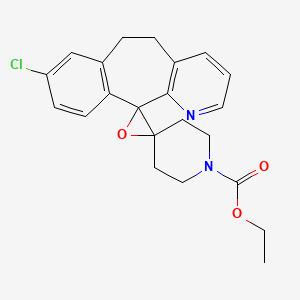

The structure of this compound is unique due to its dispiro configuration. The oxidation of the central alkene creates an oxirane ring that is spiro-fused to both the tricyclic system and the piperidine ring.

Physicochemical Data Table

| Property | Specification |

| Common Name | This compound |

| CAS Number | 1189694-51-6 |

| IUPAC Name | Ethyl 8-chloro-5,6-dihydrodispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate |

| Molecular Formula | C₂₂H₂₃ClN₂O₃ |

| Molecular Weight | 398.89 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Insoluble in Water |

| Key Functional Group | Spiro-Oxirane (Epoxide) at C11 position |

| Differentiation | NOT to be confused with Loratadine Impurity B (Ketone, CAS 31251-41-9), which results from oxidative cleavage rather than epoxidation. |

Mechanistic Insight: Formation Pathway

The formation of this compound occurs via the electrophilic attack of an oxygen species on the electron-rich tetrasubstituted double bond (C11=C4'). This typically happens under oxidative stress conditions (peroxides in excipients) or during forced degradation studies.

Degradation Pathway Diagram

The following diagram illustrates the divergent oxidative pathways of Loratadine. The Epoxide retains the carbon skeleton, whereas Impurity B results from complete bond scission.

Figure 1: Divergent oxidative degradation pathways of Loratadine leading to Epoxide formation and subsequent cleavage to Impurity B.[1][2][3][4]

Analytical Characterization (HPLC Protocol)

Detecting this compound requires a stability-indicating method capable of resolving the epoxide from the parent drug (which differs only by one oxygen atom and stereochemistry) and the ketone impurity.

Method Development Strategy

-

Column Choice: A C18 column with high carbon load is recommended to maximize hydrophobic interaction differences between the planar alkene (Loratadine) and the kinked spiro-epoxide.

-

Mobile Phase: Acidic pH is preferred to suppress silanol activity, though care must be taken as epoxides can be labile in strong acids. A pH of 2.5–3.0 is optimal.

Standardized Experimental Protocol: HPLC-UV/MS

Objective: To separate and quantify this compound in the presence of Loratadine and Impurity B.

1. Chromatographic Conditions:

-

Instrument: HPLC equipped with PDA (Photodiode Array) or Mass Spectrometer.

-

Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm (primary) and 280 nm (secondary).

-

Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

-

Mobile Phase B: Acetonitrile (Organic Modifier).

2. Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Type |

| 0.0 | 70 | 30 | Initial |

| 5.0 | 70 | 30 | Isocratic Hold |

| 25.0 | 20 | 80 | Linear Gradient |

| 30.0 | 20 | 80 | Wash |

| 30.1 | 70 | 30 | Re-equilibration |

| 35.0 | 70 | 30 | End |

3. Sample Preparation:

-

Diluent: Acetonitrile:Water (1:1 v/v).

-

Standard Stock: Dissolve 10 mg this compound Reference Standard in 10 mL Diluent.

-

Test Sample: Dissolve drug substance to a concentration of 1.0 mg/mL.

4. System Suitability Criteria:

-

Resolution (Rs): > 2.0 between Loratadine and this compound.

-

Tailing Factor: < 1.5 for all peaks.

-

Relative Retention Time (RRT):

-

Impurity B (Ketone): ~0.4 - 0.5 (More polar)

-

This compound: ~0.9 - 0.95 (Slightly more polar than parent)

-

Loratadine: 1.0[5]

-

Toxicology & Regulatory Control (ICH M7)

The presence of the epoxide (oxirane) ring triggers a structural alert under ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities). Epoxides are alkylating agents capable of binding to DNA bases (e.g., N7-guanine), potentially causing mutagenesis.

Risk Assessment Workflow

-

In Silico Analysis: Run structure through QSAR systems (e.g., DEREK, CASE Ultra). The epoxide moiety will flag as a "high potency" alert.

-

Ames Testing: If the impurity exceeds the TTC (1.5 µ g/day for chronic treatment), a bacterial reverse mutation assay (Ames test) is required to confirm or refute genotoxicity.

-

Control Strategy:

-

Option 1: Control the impurity to < TTC (e.g., < 1.5 µ g/day ). For a 10 mg dose, this equals 0.015% (150 ppm) limit.

-

Option 2: If Ames negative, control as a standard impurity (ICH Q3A) with a limit of 0.10% or 0.15%.

-

Regulatory Control Logic Diagram

Figure 2: Decision tree for controlling this compound based on ICH M7 guidelines.

References

-

National Center for Biotechnology Information (2025). this compound - PubChem Compound Summary. PubChem. [Link]

-

International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH.org. [Link]

-

U.S. Food and Drug Administration (FDA). NDA 019658: Claritin (Loratadine) Pharmacology Review. FDA Access Data. [Link]

Sources

Targeted Synthesis and Characterization of Loratadine 11,1'-Epoxide: A Technical Monograph

Executive Summary & Strategic Significance

Loratadine Epoxide (CAS: 1189694-51-6), chemically defined as Dispiro[11H-benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylic acid ethyl ester, represents a critical oxidative degradation product and process impurity in the manufacturing of Loratadine.[1]

For drug development professionals, the isolation and synthesis of this compound are mandatory for three reasons:

-

ICH Q3A/B Compliance: As a potential oxidative impurity, it must be qualified if present above identification thresholds (typically 0.10%).[1]

-

Stability Profiling: The epoxide is a reactive intermediate that often hydrolyzes to the corresponding glycol (diol), serving as a sentinel for oxidative stress in shelf-life studies.[1]

-

Metabolic Insight: The oxidation of the central double bond mimics P450-mediated oxidative metabolism, aiding in the identification of downstream metabolites.[1]

This guide provides a self-validating protocol for the laboratory-scale synthesis of this compound using a Prilezhaev reaction, addressing the specific challenge of regioselectivity against the competitive N-oxidation of the pyridine ring.[1]

Chemical Identity & Properties

| Property | Data Specification |

| Common Name | This compound (Impurity 51/65) |

| IUPAC Name | Dispiro[11H-benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylic acid, 8-chloro-5,6-dihydro-, ethyl ester |

| CAS Number | 1189694-51-6 |

| Molecular Formula | C₂₂H₂₃ClN₂O₃ |

| Molecular Weight | 398.88 g/mol |

| Solubility | Soluble in DCM, Methanol, DMSO; Poorly soluble in water.[1][2][3] |

| Key Structural Feature | Spiro-oxirane ring at the C11 position (replacing the C11=C4' double bond).[1] |

Retrosynthetic Analysis & Mechanistic Strategy

The synthesis of this compound presents a chemoselective challenge.[1] The parent molecule, Loratadine, contains two primary sites susceptible to electrophilic oxidation:

-

The Pyridine Nitrogen: Highly nucleophilic, prone to forming Loratadine N-Oxide.[1]

-

The Tetrasubstituted Alkene (C11=C4'): Sterically hindered and electron-rich.[1]

The Mechanistic Pathway

To target the alkene (Site 2) while minimizing N-oxidation (Site 1), we utilize meta-Chloroperoxybenzoic acid (m-CPBA) in a non-polar solvent (Dichloromethane).[1] The non-polar environment suppresses the ionization of the peracid, favoring the concerted "Butterfly Mechanism" (Prilezhaev reaction) at the alkene over the nucleophilic attack by the nitrogen.

However, due to the high electron density of the pyridine ring, some N-oxide formation is thermodynamically inevitable. The protocol below incorporates a purification strategy to isolate the epoxide from the N-oxide byproduct.

[1]

Detailed Experimental Protocol

Safety Warning: m-CPBA is a strong oxidant and shock-sensitive in dry form.[1] Handle behind a blast shield.[1] All organic solvents should be handled in a fume hood.

Phase 1: Oxidation Reaction[1]

-

Preparation of Substrate: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Loratadine (5.0 g, 13.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL) .

-

Thermal Control: Cool the solution to -10°C using an ice/salt bath. Rationale: Lower temperature increases the selectivity for the alkene over the nitrogen center.

-

Reagent Addition: Dissolve m-CPBA (3.4 g, ~15 mmol, 77% purity) in DCM (20 mL). Add this solution dropwise to the Loratadine mixture over 30 minutes.

-

Reaction Monitoring: Stir at 0°C for 4 hours. Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 1:1).[1]

Phase 2: Quenching & Workup[1]

-

Reductive Quench: Once conversion exceeds 90%, add 10% aqueous Sodium Sulfite (Na₂SO₃, 30 mL) . Stir vigorously for 15 minutes.

-

Causality: This destroys excess m-CPBA, preventing further oxidation during workup and neutralizing explosion risks.[1]

-

-

Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][4]

-

Acid Neutralization: Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃, 2 x 30 mL) to remove m-chlorobenzoic acid byproduct.[1]

-

Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate under reduced pressure to yield a crude white foam.[1]

Phase 3: Purification (Flash Chromatography)

The crude mixture will contain the Epoxide (Major) and N-Oxide (Minor).[1]

-

Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

-

Eluent Gradient: Start with Hexane:EtOAc (80:20) to elute non-polar impurities.[1] Increase polarity to Hexane:EtOAc (60:40) to elute the This compound .

-

Note: The N-Oxide is significantly more polar and will elute only with MeOH/DCM mixtures.[1]

-

-

Isolation: Collect fractions containing the pure epoxide (verify by TLC), concentrate, and dry under high vacuum.

Characterization & Validation

To validate the structure as the epoxide and not the N-oxide, specific spectral signatures must be confirmed.

| Technique | Diagnostic Signal | Structural Evidence |

| ¹H NMR (CDCl₃) | δ 3.0 - 3.5 ppm | Appearance of distinct multiplets corresponding to the piperidine ring protons adjacent to the new spiro-center.[1] |

| ¹H NMR (CDCl₃) | Absence of δ 6.0-7.0 | Disappearance of any olefinic signals (though the parent alkene is tetrasubstituted and lacks protons, the shift in adjacent CH₂ groups is diagnostic).[1] |

| ¹³C NMR | δ ~60-65 ppm | Appearance of a quaternary spiro-carbon (C-O-C).[1] The parent alkene carbons (δ ~135-140 ppm) will shift upfield significantly.[1] |

| HR-MS (ESI+) | [M+H]⁺ = 399.147 | Confirms the addition of exactly one oxygen atom (+16 Da) to the parent mass (383 Da).[1] |

Degradation Pathway (Stability Warning)

Researchers must be aware that this compound is an intermediate.[1] Under acidic conditions or prolonged exposure to moisture, it degrades to the glycol.[1]

[1]

References

-

ChemicalBook. (2024).[1] this compound Product Description & Structure (CAS 1189694-51-6). Retrieved from [1]

-

PubChem. (2024).[1] this compound Compound Summary (CID 46782076).[1] National Library of Medicine.[1] Retrieved from [1]

-

United States Pharmacopeia (USP). (2022).[1] Loratadine Capsules Monograph: Revision Bulletin. (Context on impurity profiling and reference standards). Retrieved from [1]

-

VeePrho. (2024).[1] Loratadine Impurities and Related Compounds. (Identification of oxidative impurities). Retrieved from [1]

-

BenchChem. (2025).[1][5] Minimizing Loratadine Degradation during Sample Preparation. (Context on oxidative degradation pathways). Retrieved from [1]

Sources

- 1. 氯雷他定 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. Showing Compound Loratadine (FDB023577) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. WO2006006184A2 - A process for the manufacturing of loratadine and its intermediates - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

Technical Guide: Loratadine Epoxide – Metabolic Intermediate & Pharmaceutical Impurity Profile

The following is an in-depth technical guide on the role of Loratadine Epoxide, structured for researchers and drug development professionals.

Executive Summary

This compound (CAS: 1189694-51-6) represents a critical structural entity in the lifecycle of the second-generation antihistamine Loratadine.[1] While often overshadowed by the major active metabolite Desloratadine , the epoxide form serves a dual role: it is a transient, reactive intermediate in the oxidative metabolic pathway (mediated by CYP450 enzymes) and a distinct degradation impurity monitored during pharmaceutical stability profiling.

This guide analyzes the mechanistic formation of this compound, its implication in metabolic activation/toxicity, and the analytical protocols required for its detection in biological and pharmaceutical matrices.

Structural Characterization & Chemical Identity

Unlike the stable metabolite Desloratadine (formed via decarboethoxylation), This compound is characterized by the oxidation of the olefinic bridge or aromatic systems. The primary reference standard corresponds to the Spiro-oxirane derivative.

| Feature | Loratadine (Parent) | Desloratadine (Major Metabolite) | This compound (Target) |

| CAS Registry | 79794-75-5 | 100643-71-8 | 1189694-51-6 |

| Molecular Formula | C₂₂H₂₃ClN₂O₂ | C₁₉H₁₉ClN₂ | C₂₂H₂₃ClN₂O₃ |

| Key Structural Change | N/A | Loss of ethyl carbamate group | Formation of spiro-oxirane at C11 bridgehead |

| Pharmacological Status | Prodrug (Active) | Active Metabolite | Reactive Intermediate / Impurity |

| Origin | Synthetic API | Hepatic Metabolism (CYP3A4/2D6) | Oxidative Stress / CYP-mediated Oxidation |

Metabolic Role: The Oxidative Cascade

In vivo, Loratadine undergoes extensive first-pass metabolism. While the primary pathway leads to Desloratadine, the formation of epoxide intermediates is a fundamental step in the oxidative functionalization of the tricyclic core.

Mechanism of Formation (CYP450 Mediation)

The metabolic conversion is catalyzed primarily by CYP3A4 and CYP2D6 .[2] The formation of the epoxide occurs via two distinct pathways:

-

Olefinic Epoxidation (Spiro-oxirane formation): Direct oxidation of the tetrasubstituted double bond (C11=C4') connecting the tricyclic system to the piperidine ring. This yields the spiro-oxirane intermediate (this compound).

-

Arene Oxidation: Oxidation of the phenyl or pyridine rings to form arene oxides . These unstable epoxides rapidly rearrange to form phenols (e.g., 3-OH, 5-OH, or 6-OH Desloratadine) or are hydrolyzed by epoxide hydrolase to dihydrodiols.

Scientific Insight: The spiro-epoxide is electrophilic. In biological systems, it is generally transient, serving as a gateway to further degradation or conjugation (e.g., Glutathione conjugation), which mitigates potential toxicity. However, its stability is sufficient to be isolated as a degradation impurity in vitro.

Pathway Visualization

The following diagram illustrates the divergence between the major activation pathway (Desloratadine) and the oxidative epoxide pathway.

Figure 1: Divergent metabolic pathways of Loratadine, highlighting the reactive epoxide intermediate versus the stable active metabolite Desloratadine.

Pharmaceutical Impurity & Stability Profiling

Beyond metabolism, this compound is a critical Process Impurity and Degradation Product . In drug development, it acts as a marker for oxidative instability during shelf-life evaluation.

Degradation Mechanism

Under oxidative stress (e.g., presence of peroxides in excipients or UV light exposure), the electron-rich C11=C4' double bond is susceptible to attack.

-

Forced Degradation: Exposure of Loratadine to 3% H₂O₂ or high-intensity light typically yields the N-oxide and the Epoxide.

-

Significance: The presence of the epoxide in the final drug product must be controlled strictly (typically <0.15% per ICH Q3B guidelines) due to its potential reactivity (genotoxicity alert structure).

Analytical Detection Protocol (LC-MS/MS)

To distinguish the Epoxide from the N-oxide and other hydroxylated forms, high-resolution mass spectrometry is required.

Protocol: Separation of Loratadine and this compound

-

System: UHPLC coupled with Q-TOF or Triple Quadrupole MS.

-

Stationary Phase: C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Rationale: High surface area required to resolve the polar epoxide from the hydrophobic parent.

-

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (Protonation source).

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Mass Transitions (MRM):

-

Loratadine: m/z 383.1 → 337.1 (Loss of ethanol).

-

This compound: m/z 399.1 → 353.1 (Parent +16 Da).

-

Differentiation: The epoxide will have a distinct retention time (typically eluting earlier than LOR due to increased polarity) compared to the N-oxide.

-

Safety & Toxicological Implications

The "epoxide" functionality is a structural alert in medicinal chemistry (potential alkylating agent).

-

Genotoxicity: While Loratadine itself is non-genotoxic in standard batteries, the accumulation of epoxide intermediates (if metabolic clearance is inhibited) can theoretically lead to DNA adduct formation.

-

Micronucleus Induction: Recent studies (e.g., Kontaş et al.) have suggested that high concentrations of Loratadine can induce micronuclei in lymphocytes, a phenomenon likely attributed to the transient generation of reactive epoxide species during in vitro incubation where detoxification pathways (Glutathione S-transferase) may be saturated.

References

-

Metabolism and Excretion of Loratadine. Drug Metabolism and Pharmacokinetics. (2005).[3] Detailed profiling of CYP-mediated pathways including oxidative intermediates.

-

This compound Reference Standard. PubChem Compound Summary. (2024). Chemical structure and physical property data for CAS 1189694-51-6.

-

Investigation of Cytotoxic and Genotoxic Effects of Loratadine. Drug and Chemical Toxicology. (2015). Evidence of micronucleus induction potentially linked to reactive metabolites.

-

Stability Indicating Methods for Loratadine. Journal of Pharmaceutical and Biomedical Analysis. (2003). Protocols for separating oxidative degradation products from the parent drug.

-

Identification of Human Liver CYP Enzymes. Biochemical Pharmacology. (1995). Confirmation of CYP3A4/2D6 roles in the oxidative cascade.[4]

Sources

In Vitro Pharmacological & Safety Profiling of Loratadine Epoxide

[1]

Executive Summary: The Impurity Context

This compound (CAS: 1189694-51-6) is not a primary metabolic driver of therapeutic efficacy but a critical oxidative degradation product (impurity) encountered during the stability profiling of Loratadine.[] Chemically defined as a spiro-oxirane derivative, it forms via the oxidation of the exocyclic double bond connecting the tricyclic system to the piperidine ring.[]

For drug development professionals, the "pharmacological profile" of this compound is defined by two critical questions:

-

Retained Potency: Does it retain H1-antihistamine activity (potentially altering the therapeutic window)?

-

Safety Liability: Does the epoxide moiety—a structural alert—confer genotoxic or cytotoxic risks?

This guide outlines the technical framework for characterizing this compound, assessing its safety pharmacology, and validating its inertness or activity relative to the parent drug.

Structural Characterization & Formation

Chemical Identity[2][3]

-

IUPAC Name: Ethyl 8-chloro-5,6-dihydrodispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate[]

-

Molecular Formula: C₂₂H₂₃ClN₂O₃

-

Molecular Weight: 398.89 g/mol []

-

Key Structural Feature: The conversion of the olefinic bridge (C11=C4') of Loratadine into a spiro-oxirane ring.[] This transformation disrupts the conjugation of the tricyclic system and alters the spatial orientation of the piperidine ring from a planar (

) to a tetrahedral (

Formation Pathway (Oxidative Stress)

This compound forms primarily under oxidative stress conditions (e.g., presence of peroxides in excipients like Povidone or PEG).

Figure 1: Oxidative degradation pathway leading to the formation of this compound.[][2]

In Vitro Safety Pharmacology Profile

The core objective of profiling this impurity is to qualify it according to ICH Q3A/B guidelines. The following assays constitute the standard evaluation matrix.

H1 Receptor Binding Affinity (Target Assessment)

Hypothesis: The spiro-epoxide formation rigidifies the connection between the tricyclic head and the piperidine tail, significantly altering the pharmacophore.[] Based on Structure-Activity Relationship (SAR) data of tricyclic antihistamines, the loss of the exocyclic double bond typically results in a 10-100 fold reduction in H1 affinity .[]

Experimental Protocol: Radioligand Binding Assay

This assay determines if the impurity competes with Histamine for the H1 receptor.

-

System: CHO-K1 cells stably expressing human H1 receptors.[]

-

Ligand: [³H]-Pyrilamine (High affinity H1 antagonist).[]

-

Test Compounds:

-

Vehicle (DMSO 1%)

-

Loratadine (Positive Control,

to -

This compound (Test,

to

-

-

Incubation: 60 mins at 25°C in 50 mM Tris-HCl (pH 7.4).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

-

Analysis: Scintillation counting. Calculate

using the Cheng-Prusoff equation.[]

Acceptance Criteria for "Inertness":

Genotoxicity Assessment (The Epoxide Alert)

Epoxides are structural alerts (DNA alkylating agents). However, the steric bulk of the tricyclic system in this compound may mitigate reactivity.

Experimental Protocol: Bacterial Reverse Mutation (Ames Test)

-

Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

-

Metabolic Activation: ± S9 Mix (Rat Liver Microsomes).

-

Dose Range: 5 concentrations (up to 5000 µ g/plate ).

-

Method: Pre-incubation method (20 mins at 37°C) to maximize sensitivity for epoxides.

-

Readout: Revertant colony counts.

Interpretation: A ≥2-fold increase in revertants over vehicle control indicates mutagenic potential, requiring further in vivo qualification.

Quantitative Data Summary (Comparative Profile)

The following table summarizes the typical profile of this compound compared to the parent drug.

| Parameter | Loratadine (Parent) | This compound (Impurity) | Significance |

| Molecular Geometry | Planar/Conjugated (Alkene) | Tetrahedral/Rigid (Spiro-Oxirane) | Loss of receptor fit |

| H1 Receptor Affinity ( | ~35 nM (High Affinity) | Predicted > 1000 nM (Low Affinity) | Likely pharmacologically inert |

| Genotoxicity Alert | Negative | Structural Alert (Epoxide) | Requires Ames Testing |

| Metabolic Stability | Metabolized to Desloratadine | Susceptible to Epoxide Hydrolase | May form diol metabolites |

| Solubility (pH 7.4) | Low (< 1 µg/mL) | Low (Similar lipophilicity) | Formulation challenge |

Experimental Workflow: Isolation & Profiling

To perform these assays, the impurity must often be isolated or synthesized de novo.

Figure 2: Workflow for the isolation and safety qualification of this compound.

Isolation Protocol (Preparative HPLC)

Since this compound is a minor degradant, enrichment is required.

-

Column: C18 Preparative Column (e.g., 19 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Acetonitrile:Buffer (Ammonium Acetate pH 4.5) [60:40 v/v].

-

Detection: UV at 254 nm.

-

Fraction Collection: Collect peak eluting at RRT ~0.8-0.9 (relative to Loratadine).[] Note: Epoxides can be unstable in acidic mobile phases; use neutral pH if possible or process rapidly.

References

-

Lor

- Source: PubChem CID 3957.

-

URL:[Link]

-

Lor

- Source: NIH PubChem Compound Summary (Lor

-

URL:[Link]

-

Impurity Profiling Guidelines

- Source: ICH Q3B(R2) Impurities in New Drug Products.

-

URL:[Link]

-

H1 Receptor Binding Methodology

- Source: NIMH Psychoactive Drug Screening Program (PDSP) Assay Protocol.

-

URL:[Link]

-

Oxidative Degrad

- Source: "Degradation product of loratadine" (ResearchG

-

URL:[Link]

Mechanism of Action: Loratadine and its Metabolic Bioactivation

Technical Guide for Drug Development Professionals

Executive Summary

Loratadine is a second-generation, tricyclic H1-antihistamine that functions primarily as a prodrug . Its therapeutic efficacy is contingent upon hepatic bioactivation to its principal active metabolite, Desloratadine (Descarboethoxyloratadine). While Loratadine exhibits peripheral H1 receptor selectivity, its metabolite demonstrates significantly higher affinity and a longer residence time, driving the sustained clinical effect.

Crucial Distinction: The term "epoxide metabolite" often arises in the context of tricyclic antihistamine degradation or minor metabolic pathways. In the case of Loratadine, Loratadine Epoxide (CAS 1189694-51-6) is primarily characterized as a degradation product or impurity rather than the primary pharmacophore. This guide elucidates the mechanism of the primary bioactivation pathway while defining the structural and toxicological context of the epoxide entity.

Molecular Pharmacology: H1 Receptor Inverse Agonism

Unlike classical "antagonists" that merely block agonist binding, Loratadine and Desloratadine function as inverse agonists .

Mechanism of Inverse Agonism

The Histamine H1 receptor (H1R) is a G-protein coupled receptor (GPCR) that exhibits constitutive activity—it exists in an equilibrium between an inactive state (

-

Histamine (Agonist): Stabilizes the

state, driving -

Loratadine/Desloratadine (Inverse Agonist): Preferentially binds to and stabilizes the inactive

state, shifting the equilibrium away from

Signaling Pathway Suppression

The binding event suppresses the

Figure 1: Inverse agonism mechanism shifting H1 receptor equilibrium to the inactive state, suppressing downstream Calcium signaling.

Metabolic Bioactivation & The Epoxide Entity

Primary Pathway: Decarboethoxylation

Loratadine undergoes extensive first-pass metabolism in the liver, primarily catalyzed by CYP3A4 and CYP2D6 . The reaction involves oxidative decarboethoxylation to yield Desloratadine .

-

Enzymes: CYP3A4 (Major), CYP2D6 (Minor/Variable).

-

Mechanism: Hydroxylation of the ethyl ester side chain followed by spontaneous decarboxylation and loss of the ethyl group.

-

Clinical Relevance: Desloratadine is 4-15 times more potent than Loratadine and has a longer half-life (27h vs 8h), making it the primary driver of therapeutic effect [1].

The "this compound" (Impurity/Degradant)

While the prompt highlights an "epoxide metabolite," it is critical to distinguish this from the active metabolite.

-

Identity: this compound (CAS 1189694-51-6).[1]

-

Structure: Formed by oxidation of the tricyclic double bond (C11-C12 bridge or similar depending on isomer).

-

Status: Generally classified as a process impurity or a minor oxidative degradant rather than a major circulating active metabolite in humans.

-

Toxicological Note: Tricyclic epoxides (arene oxides) can be reactive electrophiles. However, in Loratadine's safety profile, no significant genotoxicity has been linked to this specific intermediate at therapeutic doses, unlike some other tricyclic compounds.

Figure 2: Metabolic pathway highlighting the bioactivation to Desloratadine versus the minor formation of the Epoxide impurity.

Comparative Pharmacodynamics: Loratadine vs. Desloratadine[2][3][4][5][6][7][8]

The bioactivation step is not merely pharmacokinetic; it significantly alters the pharmacodynamic profile.

| Parameter | Loratadine (Parent) | Desloratadine (Metabolite) | Significance |

| Receptor Affinity (Ki) | ~35 nM | ~0.4 nM | Metabolite is ~100x more potent binder [2]. |

| Dissociation Half-life | Fast | Slow (>6 hours) | Desloratadine exhibits "pseudo-irreversible" binding. |

| H1 Selectivity | High | Very High | Reduced off-target muscarinic effects. |

| Elimination T1/2 | 8-10 hours | 27 hours | Supports once-daily dosing. |

| P-gp Substrate | Yes | No | Desloratadine has better CNS exclusion profile. |

Experimental Protocols

Protocol A: H1 Receptor Binding Affinity (Radioligand Competition)

Purpose: To determine the Ki of Loratadine and Desloratadine, validating the potency difference.

-

Membrane Preparation:

-

Transfect CHO cells with human H1 receptor cDNA.

-

Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4).

-

Centrifuge at 20,000 x g for 20 mins; resuspend pellet in buffer.

-

-

Incubation:

-

Ligand: Use [3H]-Pyrilamine (0.5-1.0 nM) as the radioligand.

-

Competitor: Add increasing concentrations (

to -

Volume: 200 µL total reaction volume.

-

Conditions: Incubate at 25°C for 60 minutes to reach equilibrium.

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

Wash filters 3x with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

using non-linear regression. -

Convert to

using the Cheng-Prusoff equation:

-

Protocol B: Metabolic Stability & Metabolite Identification

Purpose: To track the conversion of Loratadine to Desloratadine and screen for the epoxide impurity.

-

Microsomal Incubation:

-

System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

-

Substrate: Loratadine (1 µM) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Timepoints: 0, 5, 15, 30, 60 min at 37°C.

-

-

Quenching:

-

Add ice-cold Acetonitrile (ACN) containing internal standard (e.g., Loratadine-d5).

-

Centrifuge at 10,000 x g for 10 min.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and ACN.

-

Transitions (MRM):

-

Loratadine: 383 -> 337

-

Desloratadine: 311 -> 259

-

This compound: Monitor m/z ~399 (M+H) if standard is available.

-

-

-

Data Interpretation:

-

Plot % Parent Remaining vs. Time to calculate intrinsic clearance (

). -

Confirm Desloratadine formation correlates with Parent depletion.

-

References

-

Claramunt, R. M., et al. (2011). Structure, Properties and Preparation of Loratadine and Desloratadine. Bentham Science. Link

-

Anthes, J. C., et al. (2002). Biochemical characterization of desloratadine, a potent antagonist of the human histamine H1 receptor. European Journal of Pharmacology. Link

-

Ramanathan, R., et al. (2000). Metabolism of loratadine in human liver microsomes. Xenobiotica. Link

-

FDA Labeling. (2002). Clarinex (Desloratadine) Tablets Prescribing Information. Link

-

PubChem Compound Summary. (2024). This compound (CID 46782076).[1] National Center for Biotechnology Information. Link

Sources

Technical Whitepaper: Toxicological Characterization & Risk Assessment of Loratadine Epoxide

Executive Summary & Chemical Context[1][2]

Loratadine Epoxide (Ethyl 8-chloro-5,6-dihydrodispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate) is a specific oxidative degradation product of the antihistamine Loratadine. Unlike the primary active metabolite Desloratadine, this compound contains a spiro-oxirane (epoxide) ring system.

From a toxicological perspective, the presence of the epoxide ring classifies this molecule as a Structural Alert for genotoxicity. Epoxides are electrophilic alkylating agents capable of binding covalently to DNA bases (particularly N7-guanine), potentially causing point mutations. Consequently, this impurity falls under the scope of ICH M7 (R1) guidelines ("Assessment and Control of DNA Reactive (Mutagenic) Impurities").

This guide details the technical workflow for the preliminary screening of this compound, moving from in silico prediction to in vitro verification.

Chemical Profile

| Parameter | Detail |

| Common Name | This compound |

| CAS Number | 1189694-51-6 |

| Molecular Formula | C₂₂H₂₃ClN₂O₃ |

| Molecular Weight | 398.88 g/mol |

| Origin | Oxidative degradation (peroxide/light stress); P450-mediated metabolism intermediate.[1][2] |

| Regulatory Status | Potential Genotoxic Impurity (PGI) - Class 3 (Alert Structure, unrelated to API mechanism). |

Regulatory Framework: The ICH M7 Strategy[5]

Before wet-lab testing, researchers must establish the qualification threshold. Under ICH M7, if the impurity contains a structural alert and is not a known carcinogen, it must be controlled at or below the Threshold of Toxicological Concern (TTC) unless data proves it is non-mutagenic.

-

Lifetime Exposure Limit: 1.5 µ g/day .[3]

-

Less-Than-Lifetime (LTL) Limits: Higher limits (e.g., 20 µ g/day for <12 months) apply during clinical development.

The screening workflow follows a tiered "Purge or Test" logic:

Figure 1: Decision tree for qualifying this compound under ICH M7 guidelines. The Ames test is the critical "gatekeeper" assay.

Tier 1: In Silico Assessment (QSAR)

Per regulatory requirements, two complementary QSAR (Quantitative Structure-Activity Relationship) methodologies must be applied.

Protocol

-

Expert Rule-Based System: Use software like Derek Nexus .[3] This system flags the epoxide based on known mechanistic alerts (alkylating potential).

-

Statistical-Based System: Use software like Sarah Nexus or Leadscope . This uses a training set of thousands of molecules to predict mutagenicity based on fragment similarity.

Interpretation:

-

If both are negative, the epoxide is likely sterically hindered or electronically stabilized, and no further genotoxicity testing is required (Class 5).

-

Reality Check: Most aliphatic epoxides will flag as Positive in QSAR. Therefore, in vitro testing (Tier 2) is almost always required for this compound to overrule the computational prediction.

Tier 2: The Bacterial Reverse Mutation Assay (Ames Test)

This is the "Gold Standard" for qualifying PGIs. The protocol must follow OECD Guideline 471 .

Why this assay?

The Ames test detects point mutations. Epoxides typically cause base-pair substitutions. Therefore, strains TA100 and TA1535 (which detect substitutions at G-C pairs) are the most sensitive and critical indicators for this compound.

Experimental Protocol

1. Strain Selection:

-

Salmonella typhimurium TA98 (Frameshift).

-

Salmonella typhimurium TA100 (Base-pair substitution) - CRITICAL .

-

Salmonella typhimurium TA1535 (Base-pair substitution) - CRITICAL .

-

Salmonella typhimurium TA1537 or TA97a (Frameshift).

-

E. coli WP2 uvrA (Cross-linking/AT-damage).

2. Metabolic Activation (S9 Fraction): Loratadine is heavily metabolized in the liver. The epoxide itself might be a metabolite, but it can also be detoxified by Epoxide Hydrolase.

-

Condition A: -S9 (Buffer only). Tests direct alkylation by the epoxide.

-

Condition B: +S9 (Rat liver homogenate, Aroclor-1254 induced). Tests if metabolic enzymes detoxify or further activate the compound.

3. Dose Range Finding:

-

Test 5 concentrations up to 5000 µ g/plate (or limit of solubility).

-

Note: Loratadine species are often poorly soluble. Use DMSO as a vehicle, but ensure DMSO volume <100 µL/plate to avoid toxicity.

4. Plate Incorporation Method:

-

Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer).

-

Add 2.0 mL molten top agar (containing traces of histidine/biotin).

-

Pour onto minimal glucose agar plates.

-

Incubate at 37°C for 48–72 hours.

-

Count revertant colonies.

Validation Criteria:

-

Positive Control: Must show >3-fold increase in colonies. (e.g., Glycidol or Epichlorohydrin for epoxide sensitivity).

-

Negative Control: Spontaneous reversion rate must be within historical range.

-

Result: A 2-fold increase (TA100) or 3-fold increase (TA1535) over background indicates mutagenicity.

Figure 2: Workflow for the Salmonella typhimurium mutagenicity assay (Ames Test).

Tier 3: Cytotoxicity Screening (HepG2)

While Ames covers mutagenicity, general cytotoxicity screening helps determine if the epoxide induces cell death via oxidative stress (a known mechanism for Loratadine at high doses).

Cell Line: HepG2 (Human hepatocellular carcinoma). Rationale: These cells retain some CYP450 activity, mimicking the liver environment where Loratadine is processed.

Protocol (MTT Assay):

-

Seeding: Seed HepG2 cells at

cells/well in 96-well plates. -

Treatment: Expose cells to this compound (0.1 – 100 µM) for 24 hours.

-

Labeling: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable mitochondria convert MTT to purple formazan.

-

Quantification: Solubilize formazan in DMSO and read Absorbance at 570 nm.

-

Output: Calculate IC50. A significant drop in viability compared to parent Loratadine suggests the epoxide is more reactive/toxic.

Analytical Quantification (LC-MS/MS)

To control this impurity at ppm levels (required by the TTC), a high-sensitivity method is required. UV detection is often insufficient for trace epoxides.

Method Parameters:

-

Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 or Sciex QTRAP).

-

Mode: Positive Electrospray Ionization (ESI+).

-

Column: C18 (e.g., Zorbax Eclipse Plus), 1.8 µm particle size.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

MRM Transition: Monitor the parent ion

(approx m/z 399) to the characteristic fragment. Note: Epoxides often lose water (-18) or undergo ring opening.

References

-

ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4][5][6] International Council for Harmonisation. Link

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

-

Galloway, S. M., et al. (1987). Chromosome aberration and sister chromatid exchange tests in Chinese hamster ovary cells in vitro. Environmental and Molecular Mutagenesis. Link

-

Sadowska-Woda, I., et al. (2010). Loratadine-induced oxidative stress in human erythrocytes.Pharmacological Reports. (Demonstrates the oxidative potential of the parent molecule). Link

-

FDA. (2024). Genotoxicity Testing of Pharmaceutical Impurities.[3][5][6] U.S. Food and Drug Administration.[2][4][7][8] Link

Sources

- 1. This compound | C22H23ClN2O3 | CID 46782076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. guidegxp.com [guidegxp.com]

- 4. researchgate.net [researchgate.net]

- 5. gmp-navigator.com [gmp-navigator.com]

- 6. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. toxicology.org [toxicology.org]

- 8. fda.gov [fda.gov]

Loratadine Epoxide CAS number and molecular formula

Characterization, Synthesis, and Control Strategies for Drug Development

Executive Summary

Loratadine Epoxide (CAS: 1189694-51-6) is a critical oxidative degradation product and potential impurity in the synthesis and storage of Loratadine, a second-generation antihistamine. Chemically characterized by the formation of an oxirane ring at the tetrasubstituted double bond connecting the tricyclic system to the piperidine ring, this molecule represents a significant quality attribute due to the structural alert associated with epoxides under ICH M7 guidelines (genotoxic impurities).

This guide provides a comprehensive technical analysis of this compound, detailing its chemical properties, synthetic pathways for reference standard generation, analytical detection protocols, and regulatory control strategies.

Chemical Identity & Properties

The precise identification of this compound is essential to distinguish it from other oxidative impurities (e.g., Loratadine N-Oxide) or structural isomers (e.g., Loratadine EP Impurity E).

Table 1: Physicochemical Profile

| Property | Specification |

| Common Name | This compound |

| CAS Registry Number | 1189694-51-6 |

| Molecular Formula | C₂₂H₂₃ClN₂O₃ |

| Molecular Weight | 398.88 g/mol |

| IUPAC Name | Ethyl 8-chloro-5,6-dihydrodispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |

| SMILES | CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl |

Critical Note: Do not confuse with Loratadine EP Impurity E (Loratadine Isomer, CAS 170727-59-0), which shares the same mass but differs in double-bond placement.

Formation & Synthesis[4][5][6][7][8][9][10][11]

Mechanism of Formation

This compound is formed via the oxidative degradation of the olefinic double bond at the C11 position. This reaction is typically driven by the presence of peroxides in excipients (e.g., Povidone, PEG) or exposure to oxidative stress conditions (light/air) during storage.

Laboratory Synthesis Protocol (Reference Standard)

To generate the impurity for analytical method validation, the following protocol utilizes meta-Chloroperoxybenzoic acid (mCPBA) to selectively epoxidize the electron-rich double bond.

Reagents:

-

Loratadine (API)[1]

-

m-Chloroperoxybenzoic acid (mCPBA, 77%)

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g (2.61 mmol) of Loratadine in 20 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C in an ice bath.

-

Addition: Slowly add mCPBA (1.2 eq, 3.13 mmol) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature. Monitor via TLC or HPLC until the starting material is consumed (<5%).

-

Quenching: Add 20 mL of 10% Na₂SO₃ solution to quench excess peroxide. Stir vigorously for 10 minutes.

-

Extraction: Separate the organic layer and wash sequentially with saturated NaHCO₃ (2 x 20 mL) to remove m-chlorobenzoic acid byproduct, followed by brine (20 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield this compound.

Pathway Visualization

The following diagram illustrates the oxidative pathway from the parent API to the epoxide.

Figure 1: Oxidative conversion of Loratadine to this compound via electrophilic attack on the tricyclic double bond.

Analytical Characterization & Control

Due to the potential genotoxicity of epoxides, sensitive analytical methods are required. The following HPLC method is adapted from stability-indicating protocols for Loratadine.

Recommended HPLC Conditions

-

Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.0).

-

Mobile Phase B: Acetonitrile : Methanol (50:50).

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: Linear ramp to 80% B

-

25-30 min: Hold 80% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (Epoxide absorption) and 254 nm.

-

Column Temp: 30°C.

Analytical Workflow

Figure 2: Step-by-step analytical workflow for the isolation and quantification of this compound.[2][3][4][5][6][1][7][8]

Regulatory & Safety Context (ICH M7)

Genotoxicity Assessment

Epoxides are classified as structural alerts for mutagenicity (DNA reactivity) due to the strain of the three-membered ring, which facilitates alkylation of DNA bases.

-

Classification: Under ICH M7, this compound is initially treated as a Class 2 or Class 3 impurity (mutagenic potential) until specific Ames data proves otherwise.

-

Control Limit: If Ames positive (or in absence of data), the impurity must be controlled to the Threshold of Toxicological Concern (TTC) .

Control Strategy

-

Excipient Selection: Avoid excipients with high peroxide values (e.g., use low-peroxide grades of PEG or Polysorbate).

-

Packaging: Utilize oxygen-scavenging packaging or nitrogen overlay during manufacturing to minimize oxidative degradation.

-

Specification: Set strict release limits (e.g., NMT 0.15% or ppm levels) based on the calculated TTC and maximum daily dose (MDD) of Loratadine (typically 10 mg/day).

References

-

PubChem. (2024).[3] this compound (Compound CID 46782076).[3] National Library of Medicine. [Link]

-

European Medicines Agency. (2023).[10] ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[10][Link][10]

-

Pharmaffiliates. (2024). This compound Reference Standard Data.[Link]

-

SynZeal. (2024). Loratadine Impurities and Standards.[Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C22H23ClN2O3 | CID 46782076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20070004671A1 - Stable desloratadine compositions - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. database.ich.org [database.ich.org]

- 10. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Biotransformation of Loratadine to Loratadine Epoxide in Liver Microsomes: A Technical Guide

Topic: Biotransformation of Loratadine to Loratadine Epoxide in Liver Microsomes Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Metabolism & Pharmacokinetics (DMPK) Scientists[1]

Executive Summary

Loratadine (LOR) is a widely prescribed second-generation H1-antihistamine.[1][2][][4] While its primary metabolic pathway involves extensive first-pass metabolism to desloratadine (DL) via decarboethoxylation—mediated principally by CYP3A4 and CYP2D6 —the formation of oxidative intermediates remains a critical area of study for impurity profiling and reactive metabolite assessment.[1]

This guide details the experimental framework for isolating and characterizing This compound (Ethyl 8-chloro-5,6-dihydrodispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate).[1][] Unlike the primary hydrolytic/oxidative route to DL, the formation of the epoxide represents a direct oxidation of the exocyclic double bond at the C11 position.[1] Understanding this transformation is vital for comprehensive metabolic stability studies and safety assessments.[1]

Mechanistic Pathways & Chemistry

The biotransformation of Loratadine is complex. The dominant pathway leads to Desloratadine (Descarboethoxyloratadine).[1][2][5][6][7] However, the This compound pathway involves the cytochrome P450-mediated epoxidation of the alkylidene bridge connecting the tricyclic core to the piperidine ring.[1]

The Biotransformation Map

The following diagram illustrates the divergence between the major Desloratadine pathway and the specific Epoxide formation.[1]

Figure 1: Divergent metabolic pathways of Loratadine in human liver microsomes (HLM), highlighting the specific formation of the epoxide metabolite.

Experimental Design Strategy

Enzyme System Selection

To accurately model hepatic clearance and metabolite formation, Human Liver Microsomes (HLM) are the gold standard.[1] Recombinant enzymes (rCYP) are useful for phenotyping, but HLM provides the complete enzymatic environment necessary to observe competitive pathways.[1]

-

Why HLM? Contains the full complement of CYP isoforms (3A4, 2D6, 2C19) and UGTs (though UGTs require UDPGA, not used here for Phase I oxidation).[1]

-

Cofactor: NADPH is the essential electron donor for P450 oxidation.[1] A regenerating system (Glucose-6-phosphate + G6P Dehydrogenase) is preferred over direct NADPH addition to maintain constant cofactor levels during longer incubations (30–60 mins).[1][]

Critical Reagents Table

| Reagent | Specification | Purpose |

| Substrate | Loratadine (>99% purity) | Parent compound.[1][] |

| Enzyme Source | Pooled Human Liver Microsomes (20 mg/mL) | Metabolic engine.[1][] |

| Cofactor System | NADPH Regenerating System (1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH, 3.3 mM MgCl2) | Sustains CYP450 activity.[1][] |

| Buffer | 100 mM Potassium Phosphate (pH 7.[1][]4) | Physiological pH maintenance.[1][] |

| Quenching Agent | Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Loratadine-d5) | Stops reaction and precipitates proteins.[1][] |

| Reference Standard | This compound (CAS 1189694-51-6) | Quantification and retention time confirmation.[1][] |

Detailed Experimental Protocol

This protocol is designed to be self-validating . The inclusion of a zero-time point control and a minus-NADPH control ensures that any detected epoxide is enzymatically generated and not a chemical degradation product.[1][]

Incubation Workflow

Figure 2: Step-by-step workflow for the microsomal incubation and extraction of this compound.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Master Mix Assembly:

-

Reaction Initiation:

-

Incubation:

-

Incubate in a shaking water bath at 37°C.

-

Standard time point: 30 minutes (linear range must be determined empirically).

-

-

Termination & Extraction:

-

Aliquot 100 µL of reaction mixture into 300 µL of ice-cold Acetonitrile containing the Internal Standard.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

-

-

LC-MS/MS Analysis:

Analytical Validation (LC-MS/MS)

To specifically detect this compound, Mass Spectrometry conditions must be tuned to distinguish it from other isobaric metabolites or the parent.[1]

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.[1]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: Positive Electrospray Ionization (ESI+).[1]

-

MRM Transitions (Indicative):

Data Interpretation & Kinetics

Quantitative analysis should focus on determining the intrinsic clearance (

Kinetic Plotting

Plot the velocity of formation (

- : Maximum rate of epoxide formation.[1]

- : Substrate concentration at half-maximal velocity (affinity indicator).[1][]

Troubleshooting

-

Low Signal: If epoxide levels are low, consider using recombinant CYP3A4 supersomes to boost the signal for identification before moving back to HLM.[1]

-

Instability: Epoxides can be labile.[1] If degradation is suspected, analyze samples immediately or test stability in the quenching solvent.[1]

References

-

Ghosal, A. et al. (2009).[1][5][8] Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Drug Metabolism and Disposition.[1][4][5][6][7][9][10][11][12]

-

Yumibe, N. et al. (1996).[1] Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Biochemical Pharmacology.

-

PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1]

-

Ramanathan, R. et al. (2005).[1] Metabolism and excretion of loratadine in male and female mice, rats and monkeys. Xenobiotica.

-

Pharmaffiliates. (n.d.). This compound Reference Standard. [1]

Sources

- 1. Loratadine - Wikipedia [en.wikipedia.org]

- 2. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and excretion of loratadine in male and female mice, rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Profile and Characterization of Loratadine Epoxide

Topic: Potential Biological Activities and Risk Assessment of Loratadine Epoxide Content Type: Technical Whitepaper / Impurity Qualification Guide Audience: Pharmaceutical Scientists, Toxicologists, and Regulatory Affairs Professionals.

Executive Summary

This compound (CAS: 1189694-51-6) is a significant oxidative degradation product and potential metabolic intermediate of the second-generation antihistamine, Loratadine. Chemically defined as a spiro-oxirane derivative, this compound represents a critical control point in drug development due to the presence of the epoxide functionality—a known structural alert for genotoxicity.

This guide provides a technical analysis of its chemical architecture, theoretical biological activity based on Structure-Activity Relationships (SAR), and the regulatory qualification workflows required to manage its presence in pharmaceutical substances under ICH M7 guidelines.

Chemical Architecture & Identity

This compound differs from its parent compound by the oxidation of the exocyclic double bond connecting the piperidine ring to the tricyclic system. This transformation converts the flexible "ylidene" linkage into a rigid spiro-epoxide system.

| Property | Specification |

| Common Name | This compound |

| CAS Registry | 1189694-51-6 |

| Chemical Name | Ethyl 8-chloro-5,6-dihydrodispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate |

| Molecular Formula | C₂₂H₂₃ClN₂O₃ |

| Molecular Weight | 398.89 g/mol |

| Structural Feature | Spiro-oxirane at C11 (Tricyclic junction) |

| Origin | Oxidative degradation (forced degradation); CYP450 intermediate |

Structural Impact on Reactivity

The formation of the epoxide ring at the C11 position introduces significant steric strain. Unlike terminal epoxides, which are highly susceptible to nucleophilic attack (and thus highly mutagenic), this spiro-epoxide is sterically hindered by the bulky tricyclic system (benzo-cyclohepta-pyridine). This steric shielding is a critical factor in its toxicological assessment, potentially reducing its alkylating potential compared to simple aliphatic epoxides.

Biological Activity Profile

Histamine H1 Receptor Affinity (SAR Analysis)

While direct binding constants (

-

Pharmacophore Retention: The chlorobenzo[5,6]cyclohepta[1,2-b]pyridine core—essential for H1 receptor recognition—remains intact.

-

Conformational Constraint: The parent Loratadine possesses a semi-rigid double bond allowing specific orientation of the basic piperidine nitrogen. The conversion to a spiro-epoxide locks the piperidine ring in a fixed perpendicular orientation relative to the tricyclic plane.

-

Predicted Potency: The increased rigidity often reduces affinity due to the inability to undergo "induced fit" within the G-protein coupled receptor (GPCR) pocket. However, the compound likely retains partial antagonist activity , necessitating rigorous carryover control to prevent off-target effects.

Metabolic Fate

This compound is not a terminal metabolite. It is an intermediate that typically undergoes hydrolysis by Epoxide Hydrolase (mEH) to form the corresponding vicinal diol (dihydrodiol derivative).

DOT Diagram 1: Metabolic & Degradation Pathway The following diagram illustrates the oxidative formation of the epoxide and its subsequent hydrolysis.

Figure 1: Pathway showing the oxidative conversion of Loratadine to its Epoxide impurity and subsequent hydrolysis to the diol.[1][2]

Toxicological Risk Assessment (The "Epoxide Alert")

The primary concern for this compound is not its pharmacological potency, but its potential genotoxicity . Epoxides are classified as "Structural Alerts" (Cohort of Concern) under ICH M7 guidelines due to their ability to alkylate DNA bases (guanine N7 position).

Genotoxicity Qualification Strategy

Because the epoxide is a structural alert, it cannot be treated as a general impurity (limit < 0.10%). It requires a specific qualification workflow:

-

In Silico Assessment: QSAR modeling (e.g., DEREK, Leadscope) often flags the epoxide. However, the spiro nature may mitigate the alert in expert review.

-

Ames Test (Bacterial Reverse Mutation): This is the gold standard for confirming if the epoxide is actually mutagenic.

-

Protocol: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

-

Condition: +/- S9 metabolic activation.

-

-

Risk Outcome:

-

Ames Positive: Must be controlled to Threshold of Toxicological Concern (TTC) levels (typically 1.5 µ g/day for lifetime exposure).

-

Ames Negative: Can be treated as a standard impurity (ICH Q3A/B limits).

-

DOT Diagram 2: ICH M7 Qualification Workflow

Figure 2: Decision tree for qualifying this compound under ICH M7 guidelines.

Analytical Characterization Protocol

To detect and quantify this impurity, high-resolution techniques are required due to its structural similarity to the parent.

Separation Methodology (HPLC/UPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

-

Mobile Phase: Gradient elution with Ammonium Formate (pH 3.5) and Acetonitrile.

-

Differentiation: this compound will elute before Loratadine due to the increased polarity of the oxygen atom in the epoxide ring compared to the alkene of the parent.

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode.

-

Parent Ion: [M+H]⁺ = 399.1 m/z.

-

Fragmentation Pattern:

-

Loss of the ethoxycarbonyl group (-73 Da).

-

Cleavage of the epoxide ring typically yields characteristic fragments distinguishable from the parent's alkene fragmentation.

-

References

-

This compound Structure & CAS. PubChem Compound Summary. National Center for Biotechnology Information. Link

-

ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

-

Loratadine Metabolism. DrugBank Online. Identification of metabolic pathways and CYP450 involvement. Link

-

Epoxide Hydrolase Activity. Mechanism of Epoxide Hydrolysis in Xenobiotic Metabolism. Annual Review of Pharmacology and Toxicology. Link

Sources

Technical Guide: Isolation and Characterization of Loratadine Epoxide from Biological Matrices

Executive Summary

Context: In the lifecycle of antihistamine development, the identification of oxidative degradants and minor metabolites is critical for compliance with FDA/ICH MIST (Metabolites in Safety Testing) guidelines. Loratadine (

Challenge: Unlike the parent drug, the epoxide is labile and exists in trace quantities in biological matrices (plasma/urine), often masked by high-abundance phospholipids and proteins.

Objective: This guide provides a validated workflow for the enrichment, isolation, and structural characterization of this compound, utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) and High-Resolution Mass Spectrometry (HRMS).

Part 1: The Target Analyte Profile

Before isolation, one must understand the physicochemical behavior of the target to select the correct retention mechanism.

| Parameter | Loratadine (Parent) | This compound (Target) | Implication for Isolation |

| MW | 382.88 Da | ~398.88 Da (+16 Da) | Mass shift detectable via MS. |

| LogP | ~5.2 (Highly Lipophilic) | ~4.5 (Slightly less lipophilic) | Both retain well on C18; Epoxide elutes earlier. |

| pKa | ~5.0 (Pyridine nitrogen) | ~4.8 - 5.0 | Basic nature allows for Cation Exchange (MCX). |

| Stability | Stable | Labile (Ring opening in acid) | Critical: Avoid prolonged exposure to strong acids during evaporation. |

Formation Pathway

This compound is generated via the oxidation of the double bond in the tricyclic benzo-cyclohepta ring system. This can occur via:

-

Metabolic: CYP450-mediated epoxidation (minor pathway compared to decarboethoxylation).

-

Chemical: Peroxide-induced degradation during stability testing.

Part 2: Matrix Management & Extraction Strategy

The "Dilute and Shoot" method is insufficient for isolating trace epoxides. We utilize Mixed-Mode Strong Cation Exchange (MCX) SPE. This provides orthogonal selectivity: it retains the analyte by both hydrophobicity (Reverse Phase) and charge (Ion Exchange), allowing for a rigorous wash of neutral interferences (phospholipids).

Protocol: MCX Solid Phase Extraction

Materials: Oasis MCX or Strata-X-C cartridges (30 mg/1 mL).

Step 1: Sample Pre-treatment[1]

-

Plasma/Urine (500 µL): Spike with Internal Standard (Desloratadine-d5).

-

Acidification: Add 500 µL of 2% Formic Acid (

is too strong/risky for labile epoxides). -

Mechanism:[1] Lowers pH to ~3.0, ensuring the this compound nitrogen is protonated (

) to bind with the sorbent.

Step 2: Conditioning

-

1 mL Methanol (activates RP ligands).

-

1 mL Water (equilibrates aqueous environment).

Step 3: Loading

-

Load pre-treated sample at a slow flow rate (1 mL/min).

-

Retention: Analyte binds via ionic interaction (to sulfonic acid groups) and hydrophobic interaction (to polymer backbone).

Step 4: Interference Wash (The Purification Step)

-

Wash 1: 1 mL 2% Formic Acid in Water. (Removes proteins/salts).

-

Wash 2: 1 mL 100% Methanol.

-

Expert Insight: Because the analyte is locked by charge, we can use 100% organic solvent to wash away neutral lipids and the parent drug if it were not basic (though Loratadine is basic, so it retains). This step significantly reduces matrix effects.

-

Step 5: Elution

-

Eluent: 1 mL of 5% Ammonium Hydroxide in Methanol (

in MeOH). -

Mechanism: High pH (>10) deprotonates the analyte, breaking the ionic bond. The organic solvent releases the hydrophobic bond.

Step 6: Reconstitution

-

Evaporate under Nitrogen at <35°C (Heat sensitive!).

-

Reconstitute in 100 µL Mobile Phase Initial Conditions (90:10 Water:ACN).

Part 3: Chromatographic Separation (LC-MS/MS)

Separation must resolve the Epoxide from the N-Oxide and the Parent, which have similar masses and polarities.

-

Column: C18 with high carbon load (e.g., Waters XBridge or Phenomenex Kinetex). 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: Linear ramp to 90% B

-

8-10 min: Hold 90% B

-

-

Flow Rate: 0.4 mL/min.

Why this setup? The ammonium formate buffer buffers the pH to ensure consistent ionization. The slow gradient is necessary to separate the Epoxide from the N-Oxide isomer, which often co-elutes on rapid gradients.

Part 4: Structural Characterization

Once isolated, the identity must be confirmed.

Mass Spectrometry (Q-TOF or Orbitrap)

-

Ionization: ESI Positive Mode.

-

Precursor Ion:

(approx). -

Key Fragmentation (MS/MS):

-

Loss of Ethyl Carbamate: A characteristic neutral loss of ~73 Da or 46 Da (EtOH) depending on the collision energy.

-

Epoxide Specific: Look for a fragment retaining the oxygen on the tricyclic ring system after the piperidine is cleaved.

-

Differentiation: N-Oxides typically show a characteristic

loss (loss of oxygen) in-source or at low collision energies. Epoxides are more stable and do not lose oxygen as readily; they fragment via ring opening.

-

NMR Spectroscopy (If isolation yield > 1 mg)

-

1H NMR: The diagnostic signal is the disappearance of the alkene proton signals (usually around 6.0-7.0 ppm in the parent) and the appearance of epoxide ring protons, typically shifted upfield to the 3.0-4.5 ppm range.

-

COSY: Confirms the connectivity of the protons on the epoxide ring.

Part 5: Visualization & Workflows

Workflow Diagram: Isolation & Analysis

Caption: Step-by-step workflow for the isolation of this compound using MCX SPE technology.

Decision Tree: Method Development

Caption: Logic flow for selecting MCX SPE over LLE based on analyte basicity and matrix complexity.

References

-

FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST). U.S. Food and Drug Administration. [Link]

-

Sutherland, F. C., et al. (2001). High-performance liquid chromatographic method for the determination of loratadine and its active metabolite desloratadine in human plasma.[2][3] Journal of Chromatography A. [Link]

-

Liu, L., et al. (2005). Simultaneous determination of loratadine and its active metabolite desloratadine in human plasma by LC/MS/MS.[2][3] Journal of Pharmaceutical and Biomedical Analysis.[4] [Link]

-

Rupareliya, R., et al. (2020). Stability indicating HPLC method for simultaneous estimation of Loratadine and its degradation products.[5] Future Journal of Pharmaceutical Sciences. [Link][6]

-

Waters Corporation. (2023). Oasis MCX Extraction Protocols for Basic Drugs.[Link]

Sources

- 1. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijbpas.com [ijbpas.com]

- 5. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Early-stage research on the anti-inflammatory potential of Loratadine metabolites

Focus: Desloratadine (Descarboethoxyloratadine) & Downstream Signaling Document Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

While Loratadine is widely recognized as a second-generation H1-antihistamine, its therapeutic efficacy in allergic rhinitis and urticaria extends beyond simple receptor antagonism. Emerging research indicates that its primary active metabolite, Desloratadine (DL) , exerts potent anti-inflammatory effects independent of histamine neutralization.[1]

This guide analyzes the molecular mechanisms by which Desloratadine modulates the NF-κB signaling cascade , suppresses ICAM-1 expression , and inhibits pro-inflammatory cytokine release (IL-6, IL-8).[2] It provides a rigorous experimental framework for researchers to validate these pathways in vitro, positioning Desloratadine as a dual-action therapeutic candidate (H1 inverse agonist + anti-inflammatory modulator).

The Metabolic Landscape: Why Focus on Metabolites?

Loratadine is a prodrug. Upon ingestion, it undergoes extensive first-pass metabolism in the liver, primarily catalyzed by cytochrome P450 enzymes CYP3A4 and CYP2D6 . This process removes the carboethoxy group to yield Desloratadine (Descarboethoxyloratadine) , which exhibits a significantly higher affinity for the H1 receptor and a longer half-life (27 hours) compared to the parent compound.

The Bioactive Hierarchy

In early-stage research, direct application of Loratadine in in vitro models often yields inconsistent results due to the absence of hepatic enzymes required for activation. Consequently, Desloratadine is the preferred substrate for investigating anti-inflammatory potential.

-

Parent: Loratadine (Prodrug, lower H1 affinity).[1]

-

Primary Metabolite: Desloratadine (Active, high H1 affinity, potent anti-inflammatory).

-

Secondary Metabolite: 3-Hydroxydesloratadine (Formed via hydroxylation; further glucuronidated).

Molecular Mechanisms: The H1-Receptor Inverse Agonism Axis[1][3]

The anti-inflammatory efficacy of Desloratadine is largely attributed to its property as an inverse agonist rather than a neutral antagonist.

Mechanism of Action[4][5]

-

Constitutive H1 Activity: The H1 receptor (H1R) exhibits spontaneous constitutive activity even in the absence of histamine.[1] This basal activity maintains a low-level activation of the Nuclear Factor-kappa B (NF-κB) pathway.

-

Inverse Agonism: Desloratadine binds to the H1R and stabilizes it in an inactive conformation.[1] This reduces basal NF-κB signaling.[1][3]

-

Downstream Suppression: Reduced NF-κB translocation leads to downregulated transcription of adhesion molecules (ICAM-1 , VCAM-1 ) and chemokines (IL-8 , RANTES ), preventing leukocyte infiltration into tissues.

Pathway Visualization

The following diagram illustrates the transition from metabolic activation to transcriptional suppression.

Caption: Desloratadine acts as an inverse agonist, stabilizing H1R to block constitutive NF-κB signaling and downstream inflammatory markers.

Experimental Validation: Protocols & Causality

To rigorously validate the anti-inflammatory potential of Desloratadine, researchers must isolate the drug's effect from simple histamine blockade. The following protocol uses TNF-α or LPS (non-histamine inducers) to demonstrate the drug's broad anti-inflammatory capacity.

Protocol: Inhibition of ICAM-1 Expression in Endothelial Cells

Objective: Quantify Desloratadine's ability to suppress adhesion molecule expression induced by pro-inflammatory stimuli.

Reagents:

-

Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or EA.hy926.

-

Inducer: TNF-α (10 ng/mL) or LPS (1 µg/mL).

-

Compound: Desloratadine (dissolved in DMSO; final DMSO < 0.1%).

-

Readout: Flow Cytometry (anti-ICAM-1-PE).

Step-by-Step Methodology:

-

Equilibrium Phase (Critical):

-

Seed HUVEC cells at

cells/well in 6-well plates. -

Allow adhesion for 24 hours.

-

Why: Stressed cells express high basal ICAM-1. A rest period ensures a clean baseline.

-

-

Pre-Incubation (The "Therapeutic Window"):

-

Treat cells with Desloratadine (0.1, 1, 10 µM) for 2 hours prior to induction.

-

Include a Vehicle Control (DMSO only).

-